Bis-PEG7-acid
Overview
Description
Bis-PEG7-acid is a PEG derivative containing two terminal carboxylic acid groups. The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
Bis-PEG7-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs. Bis-PEG6-propionic acid is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .Molecular Structure Analysis
The molecular formula of Bis-PEG7-acid is C18H34O11 .Chemical Reactions Analysis
The terminal carboxylic acids of Bis-PEG7-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis
The molecular weight of Bis-PEG7-acid is 426.5 g/mol. It has a high solubility due to the hydrophilic PEG spacer .Scientific Research Applications
Synthesis and Stability Enhancement :
- Bis-PEG derivatives have been synthesized for enhancing the stability of nanoparticles in extreme conditions, such as varying pH levels and high electrolyte concentrations. This has implications for their use in bio-related studies where stability against degradation is crucial (Stewart et al., 2010).
- In another study, Bis-PEG compounds were involved in the synthesis of degradable PEG platforms with acid sensitivity at physiologically relevant pH. This finding is significant for drug delivery systems where controlled degradation is necessary (Su et al., 2018).
Catalytic Applications :
- Bis-PEG derivatives have been used as biodegradable and reusable solid acid catalysts for the synthesis of various chemical compounds, highlighting their role in green chemistry (Siddiqui & Khan, 2013).
- Another study used PEG derivatives as catalysts in the extraction-separation of ions, demonstrating their utility in improving the efficiency of metal ion separation processes (Heidari et al., 2015).
Medical and Pharmaceutical Applications :
- PEG derivatives have been used to enhance the solubility and efficacy of anticancer drugs, indicating their potential as carriers in drug delivery systems (Khandare et al., 2006).
- They have also been involved in the PEGylation of proteins, a process crucial for increasing the therapeutic efficacy of protein-based medicines (Brocchini et al., 2008).
Electrochemistry :
- Research has demonstrated the role of PEG derivatives in copper electrodeposition, which is essential in the manufacturing of electronic components (Tan & Harb, 2003).
Photocatalysis :
- Studies have shown the use of PEG derivatives in the synthesis of photocatalytic materials for environmental applications, such as water purification and air treatment (Zhu et al., 2011).
Safety And Hazards
When handling Bis-PEG7-acid, avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
While specific future directions for Bis-PEG7-acid are not mentioned in the retrieved papers, the use of PEG-based linkers like Bis-PEG7-acid in the synthesis of PROTACs and ADCs is a promising area of research. These compounds have the potential to improve the selectivity and efficacy of targeted therapies .
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O11/c19-17(20)1-3-23-5-7-25-9-11-27-13-15-29-16-14-28-12-10-26-8-6-24-4-2-18(21)22/h1-16H2,(H,19,20)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUREXAVZVVOJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-PEG7-acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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